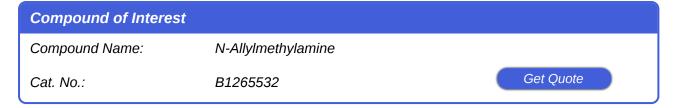


A Spectroscopic Comparison of N-Allylmethylamine and its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **N-AllyImethylamine** and two of its derivatives: DiallyImethylamine and N,N-Dimethylallylamine. The objective is to offer a clear, data-driven analysis of how changes in the molecular structure, specifically the substitution at the nitrogen atom, are reflected in their respective NMR, IR, and mass spectra. This information is valuable for the identification, characterization, and quality control of these and similar compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **N-AllyImethylamine**, DiallyImethylamine, and N,N-Dimethylallylamine.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Compound	Chemical Shift (δ) ppm / Multiplicity / (J in Hz)	Assignment
N-Allylmethylamine	~5.8 (m)	=CH-
~5.1 (m)	=CH ₂	
~3.2 (d, J=6.4)	-CH ₂ -N	_
~2.4 (s)	N-CH ₃	_
~1.5 (br s)	N-H	_
Diallylmethylamine	~5.8 (m)	=CH-
~5.1 (m)	=CH ₂	
~3.1 (d, J=6.4)	-CH ₂ -N	_
~2.2 (s)	N-CH₃	_
N,N-Dimethylallylamine	5.83 (m)	=CH-
5.12 (m)	=CH ₂	
2.91 (d, J=6.4)	-CH ₂ -N	_
2.22 (s)	N-(CH3)2	_

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)



Compound	Chemical Shift (δ) ppm	Assignment
N-Allylmethylamine	~136	=CH-
~116	=CH ₂	
~54	-CH ₂ -N	_
~36	N-CH₃	_
Diallylmethylamine	~135	=CH-
~117	=CH ₂	
~56	-CH ₂ -N	
~42	N-CH₃	
N,N-Dimethylallylamine	134.8	=CH-
116.6	=CH ₂	
61.5	-CH ₂ -N	_
45.0	N-(CH ₃) ₂	_

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)



Compound	Wavenumber (cm⁻¹)	Assignment
N-Allylmethylamine	~3300 (weak, broad)	N-H stretch
~3080, 2970, 2850	C-H stretch (alkenyl & alkyl)	
~1645	C=C stretch	
~1450	C-H bend	_
~1120	C-N stretch	_
Diallylmethylamine	3080, 2975, 2850	C-H stretch (alkenyl & alkyl)
1644	C=C stretch	
1450	C-H bend	
1135	C-N stretch	
N,N-Dimethylallylamine	3078, 2970, 2815, 2765	C-H stretch (alkenyl & alkyl)
1644	C=C stretch	
1455	C-H bend	-
1150	C-N stretch	

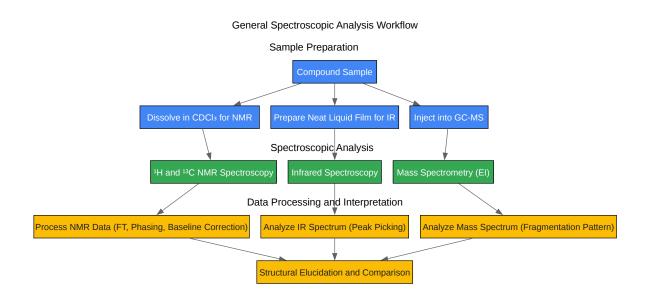
Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M+) m/z	Key Fragment lons m/z
N-Allylmethylamine	71	56, 44, 41, 30
Diallylmethylamine	111	96, 84, 70, 57, 41
N,N-Dimethylallylamine	85	70, 58, 44, 42

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **N-Allylmethylamine** and its derivatives.





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Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- Sample Preparation: Approximately 5-10 mg of the amine sample was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal



standard.

- 1H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: -10 to 220 ppm.
 - Number of Scans: 1024.
 - Relaxation Delay: 2.0 s.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy

- Instrumentation: FTIR spectrometer equipped with a diamond ATR accessory.
- Sample Preparation: A single drop of the neat liquid sample was placed directly onto the ATR crystal.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - o Number of Scans: 16.



 Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected.

Mass Spectrometry (MS)

- Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: The neat liquid sample was diluted in dichloromethane (1 mg/mL) and 1 μ L was injected into the GC.
- GC Parameters:
 - Injector Temperature: 250 °C.
 - Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at 10 °C/min.
 - o Carrier Gas: Helium.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-300.
 - Ion Source Temperature: 230 °C.
- Data Processing: The mass spectrum corresponding to the chromatographic peak of the analyte was extracted and analyzed for its molecular ion and fragmentation pattern.

Discussion of Spectroscopic Comparisons ¹H NMR Spectra

The 1H NMR spectra of all three compounds exhibit characteristic signals for the allyl group: a multiplet around 5.8 ppm for the vinylic proton (-CH=), and another multiplet around 5.1 ppm for the terminal vinylic protons (=CH₂). The protons on the carbon adjacent to the nitrogen (-CH₂-N) appear as a doublet around 3.0-3.2 ppm.



The key differentiator in the ¹H NMR spectra is the signal(s) for the N-alkyl group(s). **N-Allylmethylamine**, being a secondary amine, shows a singlet for the N-methyl group at approximately 2.4 ppm and a broad singlet for the N-H proton.[1] The presence of the N-H peak is a distinguishing feature of primary and secondary amines. In Diallylmethylamine, the N-methyl signal is shifted slightly upfield to around 2.2 ppm, and the N-H signal is absent as it is a tertiary amine. For N,N-Dimethylallylamine, the two equivalent methyl groups on the nitrogen appear as a singlet at approximately 2.22 ppm.[2]

¹³C NMR Spectra

The ¹³C NMR spectra provide a clear distinction between the three amines based on the chemical shifts of the N-alkyl and N-allyl carbons. The allyl group carbons are consistently observed around 135 ppm (=CH-) and 117 ppm (=CH₂).

In **N-AllyImethylamine**, the N-methyl carbon appears at approximately 36 ppm, and the N-CH₂ carbon of the allyl group is at about 54 ppm. Upon adding a second allyl group in Diallylmethylamine, the N-methyl carbon shifts downfield to around 42 ppm, and the N-CH₂ carbons are observed at about 56 ppm. This downfield shift is attributed to the increased substitution at the nitrogen. In N,N-Dimethylallylamine, the two N-methyl carbons are equivalent and resonate at approximately 45.0 ppm, while the N-CH₂ carbon is further deshielded and appears at 61.5 ppm, reflecting the electron-withdrawing effect of the two methyl groups.

Infrared Spectra

The most significant difference in the IR spectra is the presence or absence of the N-H stretching vibration.[3] **N-AllyImethylamine**, a secondary amine, displays a weak, broad absorption band around 3300 cm⁻¹, characteristic of an N-H stretch.[3] This band is absent in the spectra of the tertiary amines, DiallyImethylamine and N,N-Dimethylallylamine.

All three compounds show characteristic C-H stretching vibrations for both alkenyl and alkyl groups in the 3100-2800 cm⁻¹ region, and a C=C stretching vibration for the allyl group around 1645 cm⁻¹. The C-N stretching vibration is observed in the 1120-1150 cm⁻¹ range for all three compounds.

Mass Spectra



The mass spectra of these amines are characterized by fragmentation patterns dominated by cleavage alpha to the nitrogen atom.

For **N-AllyImethylamine**, the molecular ion (M⁺) is observed at m/z 71. The base peak is often at m/z 44, resulting from the loss of the allyl radical. Another significant fragment at m/z 30 corresponds to the [CH₂=NHCH₃]⁺ ion.

In Diallylmethylamine, the molecular ion is at m/z 111. Alpha-cleavage leads to the loss of an allyl radical, giving a prominent peak at m/z 70.

For N,N-Dimethylallylamine, the molecular ion appears at m/z 85.[4] The base peak is typically at m/z 58, corresponding to the loss of an ethyl radical from the allyl group, or at m/z 44 from the loss of the allyl group. The fragment at m/z 70 arises from the loss of a methyl radical.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide complementary and definitive information for the characterization and differentiation of **N-AllyImethylamine** and its derivatives. ¹H NMR is particularly useful for identifying the number and type of N-alkyl and N-allyl groups. ¹³C NMR provides detailed information on the carbon skeleton and the electronic environment of the nitrogen atom. IR spectroscopy is a simple and effective method to distinguish between secondary and tertiary amines based on the presence or absence of the N-H stretching vibration. Finally, mass spectrometry reveals the molecular weight and characteristic fragmentation patterns that are indicative of the substitution at the nitrogen atom. This guide serves as a valuable resource for researchers working with these and structurally related compounds.

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